5-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyridine and pyrrole ring system, with a methyl group at the 5-position and a nitro group at the 4-position. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine typically involves the nitration of 5-methyl-1H-pyrrolo[2,3-b]pyridine. One common method includes the reaction of 5-methyl-1H-pyrrolo[2,3-b]pyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Reduction: 5-methyl-4-amino-1H-pyrrolo[2,3-b]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-carboxy-4-nitro-1H-pyrrolo[2,3-b]pyridine.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It can be used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The biological activity of 5-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is primarily attributed to its interaction with molecular targets such as FGFRs. The compound binds to the active site of these receptors, inhibiting their activity and thereby blocking the downstream signaling pathways involved in cell proliferation and survival . This mechanism makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
5-methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a methyl group at the nitrogen atom, which can influence its chemical properties and biological activity.
Uniqueness
5-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both a methyl and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for selective interactions with molecular targets and diverse chemical transformations.
Properties
CAS No. |
1638759-44-0 |
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Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
5-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7N3O2/c1-5-4-10-8-6(2-3-9-8)7(5)11(12)13/h2-4H,1H3,(H,9,10) |
InChI Key |
QIYYZDLQHBNROI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=C1[N+](=O)[O-])C=CN2 |
Origin of Product |
United States |
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